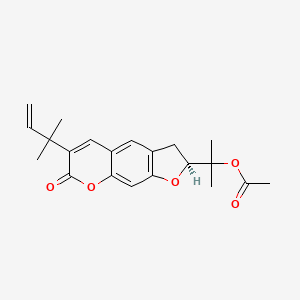

(+)-Rutamarin

説明

Contextualization of Furanocoumarins in Phytochemistry

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants as secondary metabolites. nih.govwikipedia.org Their chemical structure consists of a furan (B31954) ring fused with a coumarin (B35378). nih.gov This fusion can occur in different ways, leading to various isomers, with the most common being the linear (psoralen type) and angular (angelicin type) furanocoumarins. nih.gov

These compounds are particularly abundant in a few plant families, most notably the Apiaceae (celery family) and Rutaceae (citrus family). nih.govwikipedia.org In plants, furanocoumarins play a crucial role as defense mechanisms against predators, such as insects and mammals, and pathogens, including fungi. nih.govwikipedia.org Their biosynthesis typically follows the phenylpropanoid pathway, starting from the amino acid L-phenylalanine to form the coumarin core (umbelliferone), which is then further modified. encyclopedia.pubmdpi.com The ability of some furanocoumarins to interact with DNA and other biological macromolecules is the basis for their toxicity to a wide range of organisms and is also the source of their potential therapeutic applications, including the development of anticancer agents. wikipedia.orgnih.gov

Historical Perspective on (+)-Rutamarin Research

The study of this compound is intrinsically linked to the phytochemical exploration of the Ruta genus. It has been isolated from various parts—including the roots, leaves, and stems—of several Ruta species, such as Ruta graveolens (common rue) and Ruta angustifolia. phcog.comnih.govnih.gov Historically, the isolation and purification of rutamarin (B1680287) relied on conventional chromatographic techniques like column chromatography. nih.gov More recently, more efficient methods like liquid-liquid chromatography have been developed to rapidly obtain high-purity rutamarin, facilitating further biological investigations. nih.govresearchgate.netnih.gov

The structural elucidation of this compound revealed it to be a 3-prenylated dihydrofuranocoumarin. encyclopedia.pubmdpi.com Its biosynthesis is thought to involve the prenylation of an umbelliferone (B1683723) precursor. encyclopedia.pubmdpi.com Specifically, the biosynthesis of the related compound chalepin (B78595), which is a precursor to rutamarin (acetyl-chalepin), starts from umbelliferone. encyclopedia.pubmdpi.comresearchgate.netnih.gov The dihydrofuran moiety is formed through prenylation at the C-6 position of the coumarin skeleton, followed by oxidative cyclization. encyclopedia.pubmdpi.com

Significance of this compound as a Lead Compound in Biological Studies

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve better drug-like properties. This compound has emerged as a significant lead compound due to its wide spectrum of biological activities. phcog.comnih.govbiosynth.comacs.org

Initial studies have demonstrated its potential in several therapeutic areas. For instance, its ability to induce apoptosis in cancer cells selectively has positioned it as a promising candidate for the development of new anticancer drugs. phcog.comnih.govnih.gov Furthermore, its antiviral properties against herpesviruses have opened avenues for new antiviral therapies. nih.govacs.orgnih.gov The neuroprotective and anti-diabetic effects of this compound further underscore its importance as a versatile scaffold for designing novel therapeutic agents. nih.govnih.govchemfaces.com The modification of its chemical structure has already been explored to create derivatives with enhanced potency and selectivity, a hallmark of a valuable lead compound. acs.org

Overview of Major Research Domains Pertaining to this compound

Research into the biological effects of this compound is multifaceted, with several key domains being actively investigated:

Anticancer Activity: A significant body of research has focused on the anticancer properties of this compound. Studies have shown that it can induce apoptosis (programmed cell death) in human colon adenocarcinoma cells (HT29). phcog.comnih.govnih.gov It exhibited remarkable cytotoxic activity against these cancer cells with an IC₅₀ value of 5.6 μM, while showing no toxicity to normal human colon cells. phcog.comnih.govnih.gov This selective cytotoxicity is a highly desirable trait for an anticancer agent. The mechanism of action involves the activation of caspases 3, 8, and 9, and inducing cell cycle arrest. phcog.comnih.gov

Antiviral Activity: this compound has been identified as a potent antiviral agent. It effectively inhibits the lytic replication of Kaposi's sarcoma-associated herpesvirus (KSHV) by targeting the human topoisomerase IIα, an enzyme essential for viral replication. nih.govnih.gov The compound was found to block KSHV virion production with a half-maximal effective concentration (EC₅₀) of 1.62 μM and showed low cytotoxicity. nih.govnih.gov Additionally, it inhibits the lytic DNA replication of the Epstein-Barr virus (EBV) with a half-maximal inhibitory concentration (IC₅₀) of 7.0 μM. acs.org

Neuroprotective Effects: In the context of neurodegenerative diseases, this compound has shown promise as a selective inhibitor of monoamine oxidase B (MAO-B). nih.govresearchgate.netnih.gov MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. At a concentration of 6.17 µM, rutamarin showed 95.26% inhibition of hMAO-B, while exhibiting only weak inhibition of hMAO-A (25.15%). nih.govresearchgate.net This selectivity for MAO-B is crucial for minimizing side effects.

Anti-diabetic Potential: Research has also unveiled the potential of this compound in managing type 2 diabetes. It acts as a dual inducer of both GLUT4 translocation and expression. nih.govchemfaces.com GLUT4 is a primary glucose transporter, and enhancing its function can improve glucose homeostasis. This compound was shown to enhance insulin-induced glucose uptake in adipocytes and improve glucose homeostasis and insulin (B600854) sensitivity in diet-induced obese mice. nih.govchemfaces.com It is believed to exert these effects by acting as a specific protein tyrosine phosphatase 1B (PTP1B) inhibitor and an agonist of retinoid X receptor α (RXRα). chemfaces.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13164-05-1 | biosynth.com |

| Molecular Formula | C₂₁H₂₄O₅ | biosynth.comnih.gov |

| Molecular Weight | 356.41 g/mol | biosynth.comnih.gov |

| Melting Point | 107 °C | biosynth.com |

| Appearance | White crystalline solid | acs.org |

Table 2: Summary of Key Biological Activities of this compound

| Activity | Target/Cell Line | Key Findings | Source(s) |

| Anticancer | HT29 colon cancer cells | Induces apoptosis; IC₅₀ = 5.6 μM | phcog.comnih.govnih.gov |

| Antiviral (KSHV) | BCBL-1 cells | Inhibits lytic DNA replication (IC₅₀ = 1.12 μM); Blocks virion production (EC₅₀ = 1.62 μM) | nih.govnih.gov |

| Antiviral (EBV) | B95-8 cells | Inhibits lytic DNA replication; IC₅₀ = 7.0 μM | acs.org |

| Neuroprotection | human MAO-A/B | Selective hMAO-B inhibitor (95.26% inhibition at 6.17 µM) | nih.govresearchgate.net |

| Anti-diabetic | 3T3-L1 adipocytes | Induces GLUT4 translocation; EC₅₀ = 7.0 µM | nih.gov |

Mentioned Compounds

Structure

3D Structure

特性

IUPAC Name |

2-[(2S)-6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMHMGFGCLBSAY-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927299 | |

| Record name | 2-[6-(2-Methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl]propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13164-05-1 | |

| Record name | (2S)-2-[1-(Acetyloxy)-1-methylethyl]-6-(1,1-dimethyl-2-propen-1-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13164-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalepin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013164051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-(2-Methylbut-3-en-2-yl)-7-oxo-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-2-yl]propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUTAMARIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSZ140D583 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Isolation, and Chromatographic Techniques

Natural Occurrence of (+)-Rutamarin in Plant Species

This compound is a secondary metabolite found in several plant species, predominantly within the Rutaceae family. Its presence has been documented in various parts of these plants, indicating a widespread distribution within the plant matrix.

Primary Botanical Sources (e.g., Ruta angustifolia Pers., Ruta graveolens L.)

The most frequently cited botanical sources for this compound are species of the Ruta genus.

Ruta angustifolia Pers.: This species, also known as narrow-leaved fringed rue, is a significant source of this compound. It is cultivated worldwide and used in traditional medicine chemfaces.commdpi.combocsci.comencyclopedia.pubphcog.comnih.govphcog.comresearchgate.net.

Ruta graveolens L.: Commonly known as common rue, Ruta graveolens is another well-established source from which this compound has been isolated nih.govacs.orgbiosynth.comnih.govresearchgate.netencyclopedia.pubherbmedpharmacol.com.

Other Ruta Species: this compound has also been identified in Ruta chalepensis researchgate.netnih.govencyclopedia.pub.

Related Species: The compound has also been reported in Boenninghausenia albiflora nih.gov.

Distribution within Plant Organs

This compound has been reported to be present in various organs of the plants from which it is isolated. Studies indicate its presence in the:

Roots nih.gov

Leaves nih.gov

Fruits nih.gov

Stems nih.gov

While specific quantitative data on the distribution across different organs for this compound is limited in the reviewed literature, related coumarins like chalepin (B78595) and chalepensin (B78104) have been noted to be distributed "almost in all parts, leaves, stem, flowers and fruits" of their respective source plants encyclopedia.pub. This suggests a potentially broad distribution of rutamarin (B1680287) within the Ruta species.

Methodologies for Extraction of this compound

The extraction of this compound from plant matrices typically involves solvent-based methods or more advanced techniques designed to enhance efficiency and yield.

Solvent-Based Extraction Protocols

A variety of organic solvents are commonly employed for the extraction of coumarins, including this compound. Methanol (B129727) and ethanol (B145695) are frequently preferred due to their effectiveness in extracting phenolic compounds and coumarins nih.govresearchgate.net.

Solvents: Commonly used solvents include methanol, ethanol, chloroform, ethyl acetate, dichloromethane (B109758) (DCM), hexane, and petroleum ether, or mixtures thereof chemfaces.comphcog.comnih.govresearchgate.netresearchgate.netmdpi.comjapsonline.com.

Extraction Methods:

Maceration: This involves soaking the plant material in a solvent at room temperature or slightly elevated temperatures dergipark.org.trgoogle.com. For instance, aerial parts of Ruta angustifolia were extracted by soaking in 90% aqueous methanol phcog.com.

Soxhlet Extraction: This method uses continuous extraction with a solvent, often at reflux temperatures, and is considered an accurate method for extracting coumarins researchgate.netmdpi.comjapsonline.com.

Reflux Extraction: Similar to Soxhlet, this involves heating the solvent and plant material under reflux dergipark.org.tr.

Serial Extraction: This involves sequentially extracting the plant material with solvents of increasing or decreasing polarity, such as water, methanol, chloroform, and n-hexane japsonline.com.

Advanced Extraction Techniques

Advanced extraction techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency and selectivity.

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of coumarins. It is known for its speed and enhanced extraction efficiency nih.govnih.govdergipark.org.tr. For example, aerial parts of Ruta graveolens were subjected to ultrasound-assisted extraction with dichloromethane nih.gov.

Supercritical Fluid Extraction (SFE): SFE employs supercritical fluids, most commonly carbon dioxide (CO₂), under specific temperature and pressure conditions. This method is environmentally friendly and allows for precise control over extraction parameters. Co-solvents like ethanol can be added to improve the extraction of moderately polar compounds like coumarins mdpi.comdergipark.org.tr.

Microwave-Assisted Extraction (MAE): MAE uses microwave radiation to rapidly heat the solvent and plant matrix, accelerating the extraction process and reducing time and energy consumption dergipark.org.traip.org.

Pressurized Liquid Extraction (PLE): PLE utilizes elevated pressures and temperatures to extract compounds, offering enhanced efficiency and reduced solvent usage mdpi.com.

Liquid-Liquid Chromatography (LLC) / Countercurrent Chromatography (CCC): These techniques are highlighted as highly efficient methods for isolating this compound. They operate without a solid stationary phase, thereby avoiding sample adsorption and denaturation, leading to high recovery rates and purity nih.govbenchchem.comresearchgate.net.

Purification and Analytical Techniques for this compound

Following extraction, this compound is purified and analyzed using various chromatographic and spectroscopic methods to ensure its identity and purity.

Purification Techniques:

Column Chromatography: Traditional column chromatography using stationary phases like silica (B1680970) gel or aluminum oxide, eluted with various solvent systems (e.g., mixtures of petroleum ether, chloroform, and ethanol), has been employed for coumarin (B35378) purification nih.govresearchgate.net.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for the purification of compounds from crude extracts, offering high resolution nih.gov.

Liquid-Liquid Chromatography (LLC) / Countercurrent Chromatography (CCC): As mentioned, LLC techniques, utilizing biphasic solvent systems such as hexane-ethyl acetate-methanol-water (HEMWat) mixtures, are particularly effective for the one-step purification of this compound, yielding high purity and good recovery nih.govbenchchem.comresearchgate.net.

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), is the cornerstone for both qualitative and quantitative analysis of this compound nih.govnih.govnih.gov. It is used to determine purity and quantify the compound in extracts nih.govnih.gov.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method used for initial screening and monitoring of fractions during purification nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is utilized for the identification and characterization of volatile and semi-volatile compounds, including coumarins nih.govjapsonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the structure and purity of isolated compounds like this compound nih.govjapsonline.com.

Melting Point Determination: This physical property is used as an indicator of purity for crystalline compounds nih.gov.

Data Tables

Table 1: Primary Botanical Sources of this compound

| Plant Species | Part Used | Reference(s) |

| Ruta angustifolia Pers. | Aerial parts | chemfaces.commdpi.combocsci.comencyclopedia.pubphcog.comnih.govphcog.comresearchgate.net |

| Ruta graveolens L. | Aerial parts | nih.govacs.orgbiosynth.comnih.govresearchgate.netencyclopedia.pubherbmedpharmacol.com |

| Ruta chalepensis | Various parts | researchgate.netnih.govencyclopedia.pub |

| Boenninghausenia albiflora | Various parts | nih.gov |

Table 2: Common Extraction Solvents for Coumarins/Rutamarin

| Solvent | Notes/Effectiveness | Reference(s) |

| Methanol | High extractability, preferred for coumarins | nih.govresearchgate.net |

| Ethanol | Effective, often used in aqueous solutions | researchgate.netresearchgate.net |

| Dichloromethane (DCM) | Commonly used for Ruta species extracts | nih.govnih.govresearchgate.net |

| Chloroform | Used for extraction | phcog.comresearchgate.netjapsonline.com |

| Ethyl Acetate | Common extraction solvent | chemfaces.comphcog.comnih.govresearchgate.net |

| Hexane | Used in serial extraction, also for furocoumarins | chemfaces.comphcog.comresearchgate.netjapsonline.com |

| Petroleum Ether | Used for extraction, particularly for furocoumarins | researchgate.net |

| Water | Can be used, often optimized with co-solvents (e.g., alcohols) | google.com |

Table 3: Advanced Extraction Techniques for Coumarins/Rutamarin

| Technique | Advantages | Reference(s) |

| Ultrasound-Assisted Extraction (UAE) | Shorter extraction time, improved efficiency, cell wall disruption | nih.govnih.govdergipark.org.tr |

| Supercritical Fluid Extraction (SFE) | Environmentally friendly, precise control, uses CO₂ | mdpi.comdergipark.org.tr |

| Microwave-Assisted Extraction (MAE) | Rapid, efficient, reduces time and energy | dergipark.org.traip.org |

| Pressurized Liquid Extraction (PLE) | Enhanced efficiency, reduced solvent usage | mdpi.com |

| Liquid-Liquid Chromatography (LLC) / CCC | High efficiency, no solid phase, high recovery, avoids adsorption/denaturation | nih.govbenchchem.comresearchgate.net |

Compound List

this compound

Chalepin

Chalepensin

Heliettin (synonym for Chalepin)

Xylotenin (synonym for Chalepensin)

Psoralen

Bergapten

Arborinine

Graveoline

Kokusaginine

Auraptene

Heliettin

Liquid–Liquid Chromatography (LLC) Applications

Liquid–liquid chromatography (LLC), including techniques like Centrifugal Partition Chromatography (CPC), offers a support-free approach for isolating compounds like this compound mdpi.comrotachrom.comrotachrom.com. This method is recognized for its efficiency, speed, and ability to achieve high sample recovery by avoiding irreversible adsorption onto solid stationary phases, which can be a limitation in conventional chromatography benchchem.commdpi.comrotachrom.com. LLC is also noted for its environmental efficiency due to lower solvent consumption compared to traditional methods and its suitability for industrial-scale production due to rapid processing and cost-effectiveness benchchem.com.

The efficacy of LLC is critically dependent on the selection and optimization of biphasic solvent systems. These systems, typically composed of two immiscible liquid phases, are chosen to maximize the differential partitioning of the target compound, this compound, from other components in the extract benchchem.commdpi.comrotachrom.com. Common solvent systems evaluated for this compound isolation involve combinations of n-hexane, ethyl acetate, methanol, and water, often referred to as HEMWat systems. The ratios of these solvents are systematically varied to optimize separation benchchem.commdpi.comnih.gov.

The primary parameter governing separation efficiency in LLC is the partition coefficient (P), defined as the ratio of a compound's concentration in the stationary phase to its concentration in the mobile phase ([stationary phase]/[mobile phase]) benchchem.commdpi.comrotachrom.com. By adjusting the solvent system composition, researchers aim to achieve a partition coefficient that facilitates effective separation. For instance, different HEMWat systems have demonstrated varying levels of purity and separation times:

| Solvent System (HEMWat Ratio, v/v/v/v) | Partition Coefficient (Prut) | Separation Time (min) | Purity (%) |

| 5/2/5/2 | 1.39 | Not specified | Not specified |

| 3/1/3/1 | 1.10 | Not specified | 99.5 |

| 4/1/4/1 | 0.77 | 17 | 97.6 |

The HEMWat 3/1/3/1 system has been reported to yield the highest purity of this compound (99.5%), while the HEMWat 4/1/4/1 system offers faster separation (17 minutes) with slightly reduced purity (97.6%) benchchem.comresearchgate.net. LLC purification has demonstrated yields of 40–53% depending on the solvent composition benchchem.commdpi.comresearchgate.net.

LLC techniques, particularly CPC, are highly regarded for their scalability, making them suitable for industrial production benchchem.comrotachrom.comrotachrom.com. The support-free nature and efficient mass transfer in CPC systems allow for the processing of larger quantities of material without significant loss in resolution or yield, thereby reducing downstream development costs and processing steps rotachrom.comrotachrom.com.

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography (HPLC) is a widely employed analytical technique for separating, identifying, and quantifying compounds in complex mixtures oxfordindices.comopenaccessjournals.comwikipedia.org. Its high resolution, accuracy, and reproducibility make it invaluable in pharmaceutical, biochemical, and environmental analyses openaccessjournals.com. HPLC, often coupled with a Diode Array Detector (DAD), is used to quantify the amount of this compound in crude extracts. For example, HPLC-DAD analysis of a dichloromethane extract from Ruta graveolens quantified this compound at 5.33 ± 0.24 mg per 100 mg of extract benchchem.commdpi.comresearchgate.net. While preparative HPLC can be used for purification, it can be time-consuming and may lead to lower sample recovery compared to LLC due to adsorption onto the stationary phase mdpi.com.

Other Chromatographic Approaches

Beyond LLC and HPLC, conventional column chromatography, typically using silica gel or Sephadex LH-20 as the stationary phase, has also been utilized for the isolation of this compound phcog.comsemanticscholar.org. However, these methods are often described as more time-consuming, requiring larger volumes of organic solvents, and can result in lower yields due to sample adsorption onto the solid support mdpi.com.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise molecular structure of isolated compounds like this compound sgs-institut-fresenius.desolubilityofthings.comlehigh.edunptel.ac.in. A combination of methods provides comprehensive structural information:

UV-Visible (UV-Vis) Spectroscopy: Used to analyze electronic transitions within molecules and is valuable for quantitative analysis and identifying chromophores sgs-institut-fresenius.desolubilityofthings.comlehigh.edu.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Essential for identifying characteristic functional groups present in the molecule based on vibrational frequencies sgs-institut-fresenius.desolubilityofthings.comlehigh.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural insights, including the connectivity of atoms, the chemical environment of nuclei (chemical shifts), and the number of protons (integration) and their neighboring protons (splitting patterns) sgs-institut-fresenius.delehigh.edunptel.ac.in. ¹H NMR and ¹³C NMR are particularly powerful for structure determination.

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition and fragmentation patterns, which aid in structural elucidation sgs-institut-fresenius.desolubilityofthings.comlehigh.edu.

These spectroscopic data are often compared with established literature values to confirm the identity of isolated this compound researchgate.net.

Table 1: LLC Solvent System Optimization for this compound Separation

| Solvent System (HEMWat Ratio, v/v/v/v) | Partition Coefficient (Prut) | Separation Time (min) | Purity (%) | Reference(s) |

| 5/2/5/2 | 1.39 | Not specified | Not specified | mdpi.com |

| 3/1/3/1 | 1.10 | Not specified | 99.5 | benchchem.comresearchgate.net |

| 4/1/4/1 | 0.77 | 17 | 97.6 | benchchem.comresearchgate.net |

Table 2: Spectroscopic Methods for Structural Elucidation

| Spectroscopic Method | Primary Information Provided | Key Applications in this compound Analysis |

| UV-Visible (UV-Vis) | Electronic transitions, chromophores, quantitative analysis | Identification of conjugated systems, concentration determination |

| FT-IR | Functional groups (e.g., carbonyl, hydroxyl, ether linkages) | Confirmation of characteristic chemical bonds within the furanocoumarin structure |

| NMR (¹H, ¹³C) | Atomic connectivity, chemical environment, stereochemistry, molecular structure | Detailed elucidation of the furanocoumarin skeleton, side chain, and stereocenters |

| Mass Spectrometry (MS) | Molecular weight, molecular formula, fragmentation patterns | Determination of molecular mass, identification of structural fragments, confirmation of identity |

Compound List:

this compound

Biosynthetic Pathways of + Rutamarin

Proposed Biosynthetic Precursors

The biosynthesis of furanocoumarins, including (+)-Rutamarin, begins with precursors from the shikimate and phenylpropanoid pathways. researchgate.netwikipedia.org The foundational precursor for the coumarin (B35378) skeleton is the amino acid L-phenylalanine. mdpi.comnih.gov This is converted through a series of enzymatic steps into the simple coumarin, umbelliferone (B1683723), which is widely considered the central precursor for the vast diversity of furanocoumarins. researchgate.netwikipedia.orgresearchgate.net

The synthesis of umbelliferone from L-phenylalanine involves the following key intermediates and enzymes:

L-Phenylalanine: The starting aromatic amino acid produced via the shikimate pathway. nih.gov

Cinnamic acid: Formed by the deamination of phenylalanine, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). researchgate.netnih.gov

p-Coumaric acid: Cinnamic acid is then hydroxylated at the C4 position by cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, to yield p-coumaric acid. researchgate.netnih.gov

Umbelliferone (7-hydroxycoumarin): The formation of the coumarin ring from p-coumaric acid involves ortho-hydroxylation and subsequent lactonization. This process includes the action of 4-coumarate-CoA ligase (4CL) and p-coumaroyl-CoA-2'-hydroxylase (C2'H), leading to intramolecular cyclization to form the characteristic benzopyrone structure of umbelliferone. researchgate.netwikipedia.org

| Precursor | Description | Key Enzyme(s) in Formation |

|---|---|---|

| L-Phenylalanine | Starting aromatic amino acid | Shikimate Pathway Enzymes |

| Cinnamic acid | Product of phenylalanine deamination | Phenylalanine ammonia-lyase (PAL) |

| p-Coumaric acid | Hydroxylated derivative of cinnamic acid | Cinnamate-4-hydroxylase (C4H) |

| Umbelliferone | The central simple coumarin precursor to furanocoumarins | 4-coumarate-CoA ligase (4CL), p-coumaroyl-CoA-2'-hydroxylase (C2'H) |

Enzymatic Steps in Furanocoumarin Biosynthesis Relevant to this compound

Following the formation of umbelliferone, the biosynthetic pathway diverges to create a variety of furanocoumarins through the action of two main classes of enzymes: prenyltransferases (PTs) and cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov These enzymes are responsible for adding the furan (B31954) ring to the coumarin core.

The crucial first step that determines the structural type of the furanocoumarin is the prenylation of umbelliferone. researchgate.netnih.gov A dimethylallyl pyrophosphate (DMAPP) molecule, derived from the mevalonate pathway, is attached to the umbelliferone skeleton. wikipedia.org This reaction is catalyzed by a prenyltransferase.

Prenylation: Umbelliferone is prenylated at the C6 position to form demethylsuberosin. This reaction is a key branching point; prenylation at the C8 position would lead to the synthesis of angular furanocoumarins like angelicin. nih.govresearchgate.netresearchgate.net The enzyme responsible is a coumarin-specific prenyltransferase. nih.gov

Furan Ring Formation: The prenylated intermediate, demethylsuberosin, undergoes cyclization to form the dihydrofuran ring, creating an intermediate such as (+)-marmesin. nih.govresearchgate.net This cyclization is catalyzed by a CYP450-dependent monooxygenase, specifically a marmesin (B225713) synthase. nih.govnih.gov

Formation of Psoralen: (+)-Marmesin is then converted to psoralen, the parent linear furanocoumarin, through the cleavage of the isopropyl group, a reaction catalyzed by another CYP450 enzyme, psoralen synthase. researchgate.netnih.gov

The biosynthesis of this compound proceeds from these fundamental furanocoumarin structures, requiring further specific modifications. The structure of this compound (acetyl-chalepin) suggests that its immediate precursor is chalepin (B78595). mdpi.com The biosynthesis of chalepin involves the prenylation of the umbelliferone core at the C-6 position, followed by oxidative cyclization to form the dihydrofuran moiety. mdpi.com A subsequent prenylation likely occurs at the C-3 position. mdpi.com

| Step | Substrate | Product | Enzyme Class | Specific Enzyme Example |

|---|---|---|---|---|

| C6-Prenylation | Umbelliferone | Demethylsuberosin | Prenyltransferase (PT) | PcPT (from parsley) |

| Cyclization | Demethylsuberosin | (+)-Marmesin | Cytochrome P450 | Marmesin Synthase (e.g., CYP76F112) |

| Oxidative Cleavage | (+)-Marmesin | Psoralen | Cytochrome P450 | Psoralen Synthase |

| Further Modifications | Psoralen/Related Intermediates | This compound Precursors | CYP450s, Prenyltransferases, Acetyltransferases | Largely uncharacterized |

Hypothetical Prenylation and Cyclization Mechanisms

The formation of the characteristic dihydrofuran and prenyl moieties of this compound involves complex chemical transformations. While the specific enzymes for rutamarin (B1680287) are not fully identified, the mechanisms can be hypothesized based on known biochemical reactions in coumarin biosynthesis.

Prenylation: The addition of prenyl groups to the coumarin scaffold is an electrophilic substitution reaction. The prenyltransferase enzyme facilitates the generation of a highly reactive allylic carbocation from dimethylallyl pyrophosphate (DMAPP). This electrophile then attacks the electron-rich aromatic ring of the coumarin precursor at a specific position (C6 and C3 for rutamarin precursors). oup.com Plant prenyltransferases are often membrane-bound and exhibit high substrate and regiospecificity. oup.comtandfonline.com

Cyclization: The formation of the dihydrofuran ring, as seen in the conversion of demethylsuberosin to marmesin, is a critical cyclization step. nih.gov The proposed mechanism involves an enzyme-catalyzed epoxidation of the double bond in the prenyl side chain. nih.gov This is followed by an intramolecular nucleophilic attack from the adjacent phenolic hydroxyl group onto one of the epoxide carbons. This acid/base-assisted epoxide ring-opening leads to the formation of the five-membered dihydrofuran ring. nih.gov The stereochemistry of the resulting hydroxyl group is determined by the specific enzyme's active site topology.

The formation of this compound itself requires at least two prenylation events and one cyclization. A plausible, though speculative, pathway is:

First Prenylation: Umbelliferone is prenylated at the C6 position.

Cyclization: The C6-prenyl group undergoes oxidative cyclization with the C7-hydroxyl group to form the dihydrofuran ring, creating a chalepin precursor skeleton.

Second Prenylation: A second DMAPP molecule is added, likely at the C3 position, to form chalepin. mdpi.com

Final Acetylation: The hydroxyl group on the dihydrofuran ring of chalepin is acetylated to yield this compound.

Research Gaps in Complete Biosynthetic Elucidation

Despite a general understanding of furanocoumarin biosynthesis, significant gaps remain in the complete elucidation of the pathway leading to this compound.

Unidentified Enzymes: The specific prenyltransferase(s) responsible for the sequential or concurrent prenylation at both the C6 and C3 positions of the coumarin ring in the Ruta genus have not been isolated and characterized.

Sequence of Events: It is unclear whether prenylation at C3 precedes or follows the C6-prenylation and subsequent cyclization. mdpi.com The order of these modifications can significantly impact the intermediates formed and the enzymes required.

Stereospecific Control: The enzymes controlling the specific stereochemistry of this compound, particularly at the chiral centers of the dihydrofuran ring, are unknown.

Final Acetylation Step: The enzyme responsible for the final step, the acetylation of chalepin to form this compound, has not been identified. This is a critical step that completes the biosynthesis of the final natural product.

Regulatory Mechanisms: The genetic and environmental regulation of the this compound biosynthetic pathway is not understood. The expression and activity of the biosynthetic genes are likely tightly controlled within the plant, but the specific transcription factors and signaling pathways involved remain to be discovered.

The published information on the biosynthesis of chalepin and rutamarin is described as "extremely limited," underscoring the need for further research, potentially using modern omics approaches and radioisotope labeling studies, to fully map out this complex biosynthetic network. mdpi.com

Chemical Synthesis and Analog Development

Total Synthesis Strategies for (+)-Rutamarin

Total synthesis provides a route to access molecules like this compound that may be scarce in natural sources or to create analogs not found in nature. Both enantioselective and racemic approaches have been explored.

The development of enantioselective total synthesis routes is paramount for obtaining pure enantiomers, as biological activity can be highly dependent on stereochemistry. The Sharpless Asymmetric Dihydroxylation (SAD) has been a cornerstone in achieving the enantioselective construction of chiral vicinal diols, which are key intermediates in the synthesis of many natural products, including potentially this compound mdpi.comencyclopedia.pub. The first reported enantioselective total synthesis of this compound specifically employed the Sharpless asymmetric dihydroxylation to establish the stereogenic center with a high enantiomeric excess (ee) of 99% benchchem.comresearchgate.net. This methodology allows for precise control over the stereochemistry, leading to the desired (+)-enantiomer.

While enantioselective synthesis is ideal for obtaining pure enantiomers, racemic synthesis offers an alternative pathway that can sometimes be more straightforward or cost-effective for initial studies or large-scale production of the racemic mixture. An improved and cost-effective process for the total synthesis of racemic (±)-Rutamarin has been developed, starting from 2,4-dihydroxybenzaldehyde (B120756) clockss.org. This route involves several steps, including the preparation of key intermediates, epoxidation, and cyclization, ultimately yielding (±)-Rutamarin without the need for extensive chromatographic purification clockss.org.

Table 1: Overview of Rutamarin (B1680287) Total Synthesis Approaches

| Synthesis Type | Key Methodology | Reported Yield | Number of Steps | Enantiomeric Excess (ee) | Reference(s) |

| Enantioselective | Sharpless Asymmetric Dihydroxylation (SAD) | Not specified | Not specified | 99% | benchchem.comresearchgate.net |

| Racemic | Improved multi-step synthesis | 44% | 8 | Not applicable | clockss.org |

Semisynthesis of this compound Derivatives and Analogs

Semisynthesis involves modifying naturally occurring compounds or their close synthetic precursors to create new molecules with potentially enhanced or altered biological properties. This approach leverages the existing complex structure of the natural product.

This compound is closely related to other furanocoumarins, such as chalepin (B78595) and chalepensin (B78104) phcog.com. Specifically, this compound is described as the acetylated form of chalepin, which itself is derived from chalepensin phcog.com. This structural relationship suggests that chalepin and chalepensin can serve as valuable precursors for the semisynthesis of rutamarin and its derivatives. By isolating these compounds from natural sources or synthesizing them, chemists can then perform targeted modifications to generate a library of related compounds.

Targeted modifications at specific positions on the rutamarin scaffold are a key strategy for developing analogs with improved pharmacological profiles. Research has identified several key positions for such modifications:

C-5 Position: Bromination at the C-5 position using bromine (Br₂) in acetic acid has been reported to proceed with an 83% yield . This modification has been shown to enhance the inhibitory activity against monoamine oxidase B (MAO-B), reducing the IC₅₀ value from 6.2 µM for rutamarin to 2.1 µM for the C-5 brominated derivative benchchem.com.

C-8 Position: Prenylation at the C-8 position, typically achieved using prenyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF), has been explored to increase the molecule's lipophilicity. This modification can impact properties such as cell membrane permeability, which is important for drug delivery benchchem.com.

C-7 Position: Modifications at the C-7 position of the coumarin (B35378) nucleus are also a common strategy in coumarin chemistry to modulate biological activity, including MAO inhibition nih.govmdpi.com. While specific examples directly on rutamarin at C-7 are not detailed in the provided snippets, this position is known to be amenable to substitution, such as the introduction of benzyloxy groups, which can significantly influence MAO inhibitory potency mdpi.com.

Table 2: Structural Modifications of Rutamarin and Related Compounds

| Position | Reagent/Strategy | Reported Yield | Observed Effect/Purpose | Reference(s) |

| C-5 | Bromination (Br₂ in acetic acid) | 83% | Enhanced MAO-B inhibition (IC₅₀ reduced from 6.2 µM to 2.1 µM) | benchchem.com |

| C-8 | Prenylation (prenyl bromide, K₂CO₃/DMF) | Not specified | Increased lipophilicity (logP from 2.9 to 4.1), potentially improving BBB permeability | benchchem.com |

| C-7 | Substitution (e.g., benzyloxy groups) | Not specified | Modulates MAO inhibitory activity | nih.govmdpi.com |

| General | Acetylation of Chalepin | Not specified | Formation of Rutamarin from Chalepin | phcog.com |

| General | Semisynthesis of derivatives | Not specified | Exploration of altered biological activities (e.g., antiviral) | nih.govdntb.gov.ua |

Compound List

this compound

Chalepin

Chalepensin

(±)-Rutamarin

(S)-Rutamarin

(R)-Rutamarin

(-)-chalepin

(+)-chromazonarol

(+)-hongoquercin A

Biological Activities and Molecular Mechanisms Preclinical Investigations

Anti-Cancer Activity Research

Research has demonstrated that (+)-Rutamarin exhibits significant cytotoxic activity against various cancer cell lines, while showing minimal toxicity to normal cells. This selectivity is a crucial characteristic for potential therapeutic agents. Studies have reported its ability to kill cancer cells at concentrations comparable to established chemotherapeutic agents like cisplatin (B142131) nih.govnih.govresearchgate.netnih.gov. The compound's mechanism of action involves multiple pathways that collectively contribute to its anti-cancer effects chemfaces.com.

Induction of Apoptotic Cell Death in Malignant Cell Lines

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis, in malignant cells. Morphological and biochemical hallmarks indicative of apoptosis have been observed in cancer cells treated with this compound nih.govnih.govresearchgate.netscielo.org.mx. This induction of apoptosis is a critical step in eliminating cancer cells and preventing tumor growth.

The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. Studies have shown that this compound treatment leads to the dose-dependent activation of key caspases, including Caspase-3, Caspase-8, and Caspase-9, in cancer cell lines such as HT29 nih.govnih.govresearchgate.netscielo.org.mx. The observed higher activity of Caspase-8 compared to Caspase-9 suggests that apoptosis may be primarily regulated through the extrinsic (death receptor) pathway, although the intrinsic pathway may also play a role nih.gov.

Cell Cycle Perturbation and Arrest Mechanisms (e.g., G0/G1, G2/M checkpoints)

This compound has been shown to interfere with the normal progression of the cell cycle, leading to cell cycle arrest. In HT29 colon cancer cells, treatment with this compound resulted in a dose-dependent accumulation of cells in specific phases of the cell cycle, notably the G0/G1 and G2/M checkpoints nih.govnih.govresearchgate.netscielo.org.mx. Cell cycle arrest at these checkpoints can prevent cancer cells from dividing, thereby inhibiting proliferation and potentially triggering apoptosis if the damage is irreparable nih.gov. The percentage of cells in the G0/G1 phase increased significantly, while cells in the S phase decreased, indicating a disruption in DNA replication and cell division nih.gov.

Inhibition of Cell Proliferation in Various Cancer Cell Models (e.g., HT29, MCF7)

A key anti-cancer effect of this compound is its ability to inhibit the proliferation of cancer cells. It has demonstrated remarkable cytotoxic activity and antiproliferative effects against various cancer cell lines. Specifically, this compound exhibits potent cytotoxicity against HT29 colon adenocarcinoma cells, with an IC50 value of 5.6 μM nih.govnih.govresearchgate.netnih.govscispace.com. It has also shown cytotoxic activity against MCF7 breast cancer cells and HCT116 colon cancer cells nih.govresearchgate.net. Conversely, it showed no activity against MDA-MB-231 breast cancer cells researchgate.net. This selective inhibition of proliferation underscores its potential as an anti-cancer agent.

Interaction with Topoisomerase II Catalytic Activity

This compound functions as a catalytic inhibitor of human Topoisomerase II (Topo II), a crucial enzyme involved in DNA replication, transcription, and chromosome organization nih.govchemfaces.comsdiarticle3.comphcog.comnih.govumw.edu.plresearchgate.netpensoft.net. Unlike Topo II "poisons" that stabilize cleavage complexes, this compound inhibits the catalytic activity by binding to the ATPase domain of Topo IIα, thereby blocking DNA replication sdiarticle3.comphcog.comnih.govumw.edu.pl. This mechanism of inhibiting Topoisomerase II is considered a significant contributor to its observed anti-cancer and antiviral activities phcog.com.

Data Tables

Table 1: Cytotoxicity and Cell Cycle Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Cell Cycle Arrest Phase | References |

| HT29 | 5.6 | G0/G1, G2/M | nih.govnih.govresearchgate.netnih.govscispace.com |

| MCF7 | Not specified (cytotoxic) | - | nih.govresearchgate.net |

| HCT116 | Not specified (cytotoxic) | - | researchgate.net |

| MDA-MB-231 | No activity | - | researchgate.net |

| CCD-18Co (Normal) | Not toxic | - | nih.govnih.govresearchgate.netnih.gov |

Table 2: Caspase Activation by this compound in HT29 Cells

| Caspase | Observed Effect | References |

| Caspase-3 | Activated | nih.govnih.govresearchgate.netscielo.org.mx |

| Caspase-8 | Activated | nih.govnih.govresearchgate.netscielo.org.mx |

| Caspase-9 | Activated | nih.govnih.govresearchgate.netscielo.org.mx |

Table 3: Topoisomerase II Inhibition by this compound

| Enzyme Target | Mechanism | Effect | References |

| Human Topoisomerase IIα (Topo IIα) | Catalytic Inhibition | Blocks DNA replication | nih.govsdiarticle3.comphcog.comnih.govumw.edu.pl |

Anti-Viral Activity Studies

Research has explored the efficacy of this compound against various herpesviruses, revealing potent inhibitory effects on viral replication and production.

Inhibition of DNA Replication in Herpesviruses (e.g., EBV, KSHV)

This compound has demonstrated significant activity in inhibiting the DNA replication of herpesviruses. Studies have shown that it effectively suppresses the lytic DNA replication of Kaposi's sarcoma-associated herpesvirus (KSHV) with a half-maximal inhibitory concentration (IC50) of 1.12 μM nih.govencyclopedia.pubmdpi.comnih.govnih.govfrontiersin.orgbenchchem.com. Furthermore, this compound has been observed to inhibit Epstein-Barr virus (EBV) lytic DNA replication, with reported IC50 values of 7.0 μM encyclopedia.pubmdpi.combenchchem.comresearchgate.net and 2.38 μM nih.govresearchgate.net. These findings underscore its potential as an antiviral agent against these significant human pathogens.

Interference with Viral Protein Synthesis

Beyond direct inhibition of DNA replication, this compound has also been implicated in interfering with viral protein synthesis. Specifically, it has been noted that this compound hinders EBV lytic DNA replication through a mechanism that targets viral protein synthesis nih.gov. This suggests a multi-faceted approach by which the compound disrupts the viral life cycle, potentially by inhibiting the production of essential viral proteins.

Target Identification: Human Topoisomerase II

The antiviral mechanisms of this compound are closely linked to its action as a catalytic inhibitor of human Topoisomerase II (Topo II), particularly the Topo IIα isoform nih.govencyclopedia.pubmdpi.comnih.govfrontiersin.org. The compound binds to the ATPase domain of human Topo IIα, thereby impeding its catalytic activity and consequently blocking viral DNA replication nih.govencyclopedia.pubmdpi.comnih.gov. This mode of action distinguishes it from conventional Topo II poisons, positioning it as a novel agent for antiviral development encyclopedia.pubmdpi.com.

Metabolic Regulation and Insulin (B600854) Sensitivity Research

This compound exhibits promising effects in modulating metabolic pathways, particularly in the context of insulin resistance and type 2 diabetes mellitus.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A critical molecular mechanism underlying the metabolic benefits of this compound is its potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) encyclopedia.pubmdpi.combenchchem.comnih.govresearchgate.netresearchgate.netbenchchem.comresearchgate.neta2bchem.com. This compound acts as a specific inhibitor of PTP1B, with reported IC50 values around 6.4 μM encyclopedia.pubmdpi.comresearchgate.net and 5.6 μM benchchem.com. By inhibiting PTP1B, a known negative regulator of insulin signaling, this compound enhances insulin-induced GLUT4 translocation, partly mediated through the PI3 kinase-AKT/PKB pathway nih.govresearchgate.net. This inhibition is crucial for improving insulin signaling efficiency and promoting glucose uptake.

Data Tables

Table 1: Antiviral Activity of this compound Against Herpesviruses

| Virus | Activity Measured | IC50 Value |

| Kaposi's Sarcoma-associated Herpesvirus (KSHV) | Lytic DNA Replication | 1.12 μM |

| Epstein-Barr Virus (EBV) | Lytic DNA Replication | 7.0 μM |

| Epstein-Barr Virus (EBV) | Lytic DNA Replication | 2.38 μM |

Table 2: PTP1B Inhibition by this compound

| Target | Activity Measured | IC50 Value |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition | 6.4 μM |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition | 5.6 μM |

Competitive Inhibition Kinetics

This compound has been identified as a specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) nih.govsemanticscholar.orgresearchgate.netresearchgate.netmdpi.com. Enzymatic assays indicate that this compound acts as a competitive inhibitor of PTP1B, with a reported IC50 value of 6.4 µM researchgate.netresearchgate.netmdpi.com. This inhibition of PTP1B is a key mechanism by which this compound stimulates GLUT4 translocation and glucose uptake nih.govsemanticscholar.orgresearchgate.netresearchgate.netmdpi.com.

Table 1: PTP1B Inhibition by this compound

| Target Enzyme | Inhibition Type | IC50 Value | Citation |

|---|

Enhancement of Insulin-Induced Glucose Uptake

A significant finding regarding this compound is its ability to enhance insulin-induced glucose uptake. In cellular models, such as 3T3-L1 adipocytes, this compound treatment leads to a marked improvement in the insulin-stimulated uptake of glucose nih.govsemanticscholar.orgnih.govplos.orgresearchgate.net. Furthermore, studies have shown that this compound can also induce basal GLUT4 translocation and glucose uptake, even in the absence of insulin stimulation nih.govsemanticscholar.orgresearchgate.net. In vivo studies using diet-induced obese (DIO) mice have confirmed that this compound improves glucose homeostasis and insulin sensitivity nih.govsemanticscholar.orgresearchgate.netnih.gov. Research involving 3T3-L1 adipocytes treated with varying concentrations of this compound (5–25 µM) demonstrated an improvement in insulin-stimulated glucose uptake plos.org.

PI3K-AKT/PKB Pathway Involvement

The enhancement of insulin-induced glucose uptake by this compound is mediated, in part, through the PI3K-AKT/PKB signaling pathway semanticscholar.orgnih.govresearchgate.net. This compound treatment has been observed to increase the phosphorylation of the Insulin Receptor (IR) and AKT in insulin-stimulated cells, indicating an activation of this crucial pathway nih.govsemanticscholar.orgresearchgate.net. The involvement of the PI3K-AKT/PKB pathway in this compound's effects on GLUT4 translocation is further supported by experiments where the PI3 kinase inhibitor wortmannin (B1684655) was shown to block both insulin- and this compound-stimulated GLUT4 translocation nih.govsemanticscholar.orgresearchgate.net.

Activation of Retinoid X Receptor Alpha (RXRα)

Beyond its effects on PTP1B and the PI3K-AKT pathway, this compound functions as an agonist of Retinoid X Receptor Alpha (RXRα) nih.govsemanticscholar.orgresearchgate.netmdpi.comnih.govplos.orgresearchgate.netnih.gov. This activation is demonstrated by its dose-dependent binding to the RXRα ligand-binding domain (LBD) and its ability to promote the interaction between RXRα-LBD and the coactivator SRC1 mdpi.complos.orgresearchgate.netnih.gov.

Selective Agonism of RXRα:RXRα and PPARγ:RXRα Heterodimers

This compound exhibits selectivity in its agonistic activity, specifically activating PPARγ:RXRα heterodimers while showing no significant effects on LXRα:RXRα or FXR:RXRα dimerization semanticscholar.orgresearchgate.netmdpi.complos.org. This selective activation of the PPARγ:RXRα heterodimer is crucial, as it leads to downstream effects on gene expression, including the upregulation of genes regulated by this complex, such as GLUT4 plos.org.

Promotion of GLUT4 Expression

The activation of RXRα by this compound directly contributes to the promotion of GLUT4 expression nih.govsemanticscholar.orgresearchgate.netnih.gov. This compound potently increases GLUT4 protein levels in cells and dose-dependently induces GLUT4 promoter activity nih.govsemanticscholar.orgplos.orgresearchgate.net. Studies utilizing siRNA to knock down RXRα have shown that this abolishes the this compound-induced activation of the GLUT4 promoter, underscoring RXRα's essential role in mediating this effect plos.orgresearchgate.net.

Studies in Cellular Models (e.g., 3T3-L1 adipocytes, CHO/GLUT4 cells)

The mechanisms described above have been extensively investigated using established cellular models.

3T3-L1 Adipocytes: These cells have been instrumental in demonstrating this compound's ability to enhance insulin-induced glucose uptake nih.govsemanticscholar.orgnih.govplos.orgresearchgate.net, increase GLUT4 protein levels nih.govsemanticscholar.orgplos.orgresearchgate.net, and activate insulin signaling pathways, evidenced by increased IR and AKT phosphorylation nih.govsemanticscholar.orgresearchgate.net. Furthermore, this compound was shown to induce basal GLUT4 translocation and glucose uptake in these cells without insulin stimulation nih.govsemanticscholar.orgresearchgate.net.

CHO/GLUT4 Cells: Chinese Hamster Ovary (CHO) cells stably expressing GLUT4 have been used to study the effects of this compound on insulin-stimulated GLUT4 translocation nih.govsemanticscholar.orgplos.orgresearchgate.net and insulin signaling components like IR and AKT phosphorylation nih.govsemanticscholar.orgresearchgate.net. Similar to 3T3-L1 adipocytes, this compound also induced basal GLUT4 translocation in CHO/GLUT4 cells nih.govsemanticscholar.orgresearchgate.net.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells have been employed in studies investigating RXRα activity, including dimerization assays with PPARγ and the effects of RXRα knockdown on this compound-induced GLUT4 promoter activation researchgate.netplos.orgresearchgate.net.

Table 2: Dose-Dependent Enhancement of Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes

| Treatment Condition | Observed Effect | Citation |

| 3T3-L1 adipocytes + Insulin (17 nM) + this compound (5–25 µM) for 30 min | Improved insulin-stimulated glucose uptake | plos.org |

| 3T3-L1 adipocytes + this compound (20 µM) for 8 h (without insulin stimulation) | Induced basal glucose uptake | nih.govsemanticscholar.orgresearchgate.net |

Compound List:

this compound (Rut)

Insulin

Glucose

Protein Tyrosine Phosphatase 1B (PTP1B)

PI3 Kinase

AKT

Protein Kinase B (PKB)

Retinoid X Receptor Alpha (RXRα)

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Glucose Transporter 4 (GLUT4)

Insulin Receptor (IR)

SRC1

9-cis-retinoic acid

LXRα (Liver X receptor alpha)

FXR (Farnesoid X receptor)

Wortmannin

Compound-2 (C2)

Pervanadate (Pervan)

Neuroactive Properties and Central Nervous System Research

The central nervous system is a complex network where the precise regulation of neurotransmitters and cellular signaling pathways is crucial for maintaining physiological function. Aberrations in these systems are associated with various neurological disorders. This compound has emerged as a compound of interest due to its demonstrated interactions with targets within the CNS.

Monoamine Oxidase B (MAO-B) Inhibitory Activity

Monoamine oxidases (MAOs) are enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. MAO-B, in particular, plays a significant role in the metabolism of dopamine, and its inhibition is a well-established therapeutic strategy for conditions like Parkinson's disease. Preclinical studies have indicated that this compound exhibits inhibitory activity against MAO-B.

Research evaluating the inhibitory effects of this compound on human monoamine oxidase isoforms (hMAO-A and hMAO-B) has revealed a notable selectivity profile. In vitro enzymatic studies demonstrated that this compound effectively inhibits hMAO-B, showing a high percentage of inhibition at a specific concentration. In contrast, its inhibitory activity against hMAO-A was significantly lower, indicating a preference for MAO-B. This selective inhibition is a desirable characteristic for potential therapeutic agents targeting MAO-B, aiming to minimize off-target effects associated with MAO-A inhibition.

| Enzyme | Concentration | % Inhibition |

| hMAO-A | 6.17 µM | 25.15 |

| hMAO-B | 6.17 µM | 95.26 |

The selectivity index (SI), calculated as the ratio of inhibition percentage against MAO-A to that against MAO-B (%INH(hMAO-B)/%INH(hMAO-A)), for this compound was found to be approximately 3.788, suggesting a moderate selectivity for MAO-B over MAO-A nih.govnih.govresearchgate.net.

To understand the molecular basis of this compound's interaction with MAO-B, in silico docking studies have been conducted. These studies have explored the binding poses and affinities of different stereoisomers of rutamarin (B1680287). The findings suggest that the stereochemistry of rutamarin plays a crucial role in its interaction with the MAO-B binding cavity. Specifically, (S)-rutamarin has been shown to bind more strongly to the hMAO-B binding pocket compared to its (R)-enantiomer nih.govnih.gov. Docking simulations indicate that (S)-rutamarin can form favorable interactions, such as hydrogen bonds with key residues like Tyr326/396, contributing to a higher binding affinity, as reflected in improved docking scores benchchem.com. This stereochemical preference highlights the importance of the specific three-dimensional structure of the molecule for optimal interaction with the MAO-B active site.

Modulation of Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a diverse group of ion channels involved in sensing a wide range of stimuli, including temperature, pain, and taste. Their modulation is relevant to various physiological and pathological processes, including nociception and sensory perception. This compound has been identified as a modulator of several TRP channels.

This compound has been reported to exhibit agonistic activity on both the Transient Receptor Potential Melastatin 5 (TRPM5) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels mdpi.comresearchgate.netnih.gov. For TRPM5, its activation profile is described as similar to that of known reference agonists like carbachol (B1668302), suggesting a potential common mechanism of action mdpi.comresearchgate.net. TRPM5 channels are involved in taste transduction and insulin secretion, while TRPV1 channels play a critical role in sensing heat and pain. The agonistic activity of this compound on these channels suggests potential roles in sensory signaling and metabolic regulation.

Furthermore, this compound has been characterized as a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel mdpi.comresearchgate.netnih.govresearchgate.net. TRPM8 is known for its role in sensing cold temperatures and is implicated in pain signaling, particularly neuropathic pain. Studies have quantified the antagonistic activity of rutamarin against TRPM8, with reported IC50 values providing a measure of its potency. For instance, an IC50 value of 124 µM was determined for rutamarin against TRPM8, using capsazepine (B1668289) as a reference antagonist researchgate.net. This antagonistic effect on TRPM8 suggests potential applications in modulating cold-induced sensations and pain pathways.

Summary of TRP Channel Modulation by this compound

| TRP Channel | Activity Type | Reference/Notes |

| TRPM5 | Agonist | Similar activation curve to carbachol mdpi.comresearchgate.net |

| TRPV1 | Agonist | - |

| TRPM8 | Antagonist | IC50 = 124 µM (vs. capsazepine) researchgate.net |

Compound List

this compound

(R)-rutamarin

(S)-rutamarin

Carbachol

Capsazepine

Ruta graveolens

DCM (dichloromethane extract)

Selegiline

Rasagiline

Safinamide

Voacangine

Curcumin

Steviol glycosides

Evodiamine

Capsaicin

Rutaecarpine

Allyl isothiocyanate

Cannabinoid CB2 Receptor Affinity

Research has indicated that this compound exhibits affinity for the cannabinoid CB2 receptor. In one study, this compound demonstrated a selective affinity for the CB2 receptor with a Ki value of 7.4 ± 0.6 μM nih.govresearchgate.net. This finding suggests that this compound may serve as a valuable scaffold for the development of novel ligands targeting the CB2 receptor. The cannabinoid receptors, particularly CB2, are implicated in various physiological processes, including immune response and inflammation, making compounds with CB2 affinity potential therapeutic candidates for related conditions mdpi.com.

Anti-Inflammatory Activity Investigations

This compound has demonstrated notable anti-inflammatory properties in preclinical studies. These effects are attributed to its ability to modulate key pathways involved in the inflammatory response.

Inhibition of Pro-Inflammatory Cytokine and Mediator Production

A significant aspect of this compound's anti-inflammatory activity lies in its capacity to inhibit the production of pro-inflammatory cytokines and mediators benchchem.comfrontiersin.org. While specific cytokines and mediators inhibited by this compound are not detailed in the provided search results, the general mechanism involves dampening the inflammatory cascade. This inhibition is crucial for developing treatments for inflammatory diseases, as these signaling molecules orchestrate the inflammatory response and contribute to tissue damage mdpi.comnih.gov.

Anti-Microbial Activity Research

This compound has shown promising antimicrobial activity against various pathogens, positioning it as a potential candidate for natural pesticide formulations and therapeutic applications against microbial infections benchchem.comfrontiersin.org.

Mechanisms of Pathogen Cell Membrane Disruption

The antimicrobial efficacy of this compound is partly attributed to its ability to disrupt the cell membrane integrity of pathogens benchchem.comnih.gov. This disruption can lead to cell lysis and death. Specifically, research has indicated that this compound, along with related compounds like chalepin (B78595), can cause cell shrinkage, the formation of apoptotic bodies, and rounding of microbial cells, indicative of significant membrane damage nih.gov. The exact molecular mechanisms by which it disrupts the membrane are still under investigation, but it is understood that such disruption is a common strategy for natural antimicrobial agents to inhibit pathogen growth frontiersin.orgmdpi.commdpi.com.

Potential as Natural Pesticide Formulations

Given its demonstrated antimicrobial properties, this compound holds potential for use in natural pesticide formulations benchchem.comfrontiersin.org. The development of natural pesticides is driven by a growing demand for environmentally friendly alternatives to synthetic chemicals, offering advantages such as reduced toxicity and no hazardous residues avrdc.orgresearchgate.net. While specific formulations are not detailed, the compound's ability to combat various pathogens suggests its utility in agricultural or public health contexts for pest and disease control avrdc.orgherbmedpharmacol.com.

Structure Activity Relationship Sar Studies of + Rutamarin and Its Derivatives

Impact of Coumarin (B35378) Core Modifications on Biological Activity

The coumarin nucleus is a privileged scaffold in medicinal chemistry, and its biological activity is highly dependent on the substitution pattern around this core structure. dut.ac.za While SAR studies directly modifying the coumarin core of (+)-Rutamarin are not extensively documented, a wealth of data on other coumarin derivatives provides significant insights into how such changes could modulate its activity.

The pharmacological, biochemical, and therapeutic applications of coumarins are contingent on the substitutions around the core. dut.ac.za Modifications such as nitration, halogenation, or the addition of methyl groups at various positions on the benzopyrone ring have been shown to significantly influence the biological profiles of coumarins, including their antimicrobial, anti-inflammatory, and anticancer activities. dut.ac.zachemmethod.com For instance, the introduction of nitro groups can enhance the antioxidant and antimicrobial properties of the coumarin scaffold. chemmethod.com Similarly, halogenated coumarins have demonstrated potent larvicidal activity. dut.ac.za

Role of the 3-Substituted Side Chain in Biological Efficacy

The substituent at the C-3 position of the coumarin ring plays a pivotal role in defining the biological activity of this class of compounds. In this compound, this position is part of the fused dihydrofuran ring system. SAR studies on a wide range of 3-substituted coumarins confirm the critical nature of this position for efficacy and target selectivity.

Research on 3-arylcoumarins has demonstrated that the nature of the aryl group significantly influences their cytotoxic activity against cancer cell lines and their inhibitory activity against enzymes like monoamine oxidase B (MAO-B). nih.gov For example, specific substitutions on the 3-aryl ring can lead to compounds with high affinity and selectivity for hMAO-B. nih.gov This highlights the sensitivity of the biological response to the specific chemical features of the C-3 substituent.

Influence of Stereochemistry on Target Interaction and Activity

Chirality and stereochemistry are fundamental to the biological activity of many natural products, as interactions with biological macromolecules like enzymes and receptors are often highly stereospecific. nih.gov this compound possesses a chiral center, and its stereochemistry plays a critical role in its interaction with biological targets.

The influence of stereochemistry is clearly demonstrated in the compound's interaction with human monoamine oxidase B (hMAO-B). In silico docking studies have been performed to compare the binding of the two enantiomers, (R)-rutamarin and (S)-rutamarin, to the hMAO-B binding cavity. researchgate.net These studies revealed a significant difference in the binding poses of the two enantiomers. nih.gov The results indicated that the (S)-rutamarin enantiomer binds more strongly within the hMAO-B binding pocket. researchgate.net This preferential binding suggests that the biological activity of rutamarin (B1680287) as an MAO-B inhibitor is stereoselective, with one enantiomer being significantly more potent than the other. This finding underscores the importance of enantiomeric purity when evaluating the biological activity of this compound and designing related analogues. researchgate.net

| Enantiomer | Relative Binding Strength to hMAO-B (in silico) | Reference |

|---|---|---|

| (S)-Rutamarin | Stronger | researchgate.net |

| (R)-Rutamarin | Weaker | researchgate.netnih.gov |

Effects of Electrophilic Substitution on Activity and Lipophilicity

Electrophilic substitution on the coumarin aromatic ring is a common strategy to modify the physicochemical properties and biological activity of coumarin derivatives. Substitutions such as bromination and prenylation can significantly alter a molecule's lipophilicity, which in turn affects its ability to cross biological membranes and interact with targets.

Lipophilicity is a key factor modulating the MAO-B inhibition potency of coumarins. researchgate.net Studies on bromo-substituted coumarins have shown that the introduction of a bromine atom can increase the lipophilicity of the molecule. mdpi.com This increased lipophilicity can correlate with enhanced biological activity, as seen in SAR studies where a linear correlation was found between the calculated log P values (a measure of lipophilicity) and the MAO-B inhibitory potency of 7-substituted coumarins. researchgate.net

Prenylation, the addition of a prenyl group, is another electrophilic substitution that influences activity. SAR studies on O-prenylated coumarins have demonstrated that the presence and position of the prenyl chain are critical for activity against enzymes like 15-lipoxygenase. nih.govmdpi.com The length and nature of these aliphatic chains can fine-tune the interaction with the enzyme's active site. nih.govmdpi.com These findings indicate that electrophilic substitution is a powerful tool for modifying the activity and lipophilicity of the coumarin scaffold, suggesting that similar modifications to this compound could be used to modulate its therapeutic properties.

| Substitution | Effect | Example Biological Impact | Reference |

|---|---|---|---|

| Bromination | Increases lipophilicity | Can modulate enzyme inhibitory activity | researchgate.netmdpi.com |

| Nitration | Increases electron-withdrawing character | Can enhance antifungal and antioxidant activity | chemmethod.commdpi.com |

| Prenylation | Increases lipophilicity and steric bulk | Affects inhibitory potency against enzymes like 15-lipoxygenase | nih.govmdpi.com |

Computational and in Silico Investigations

Molecular Docking Studies for Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, offering insights into their binding mode and affinity. (+)-Rutamarin has been subjected to docking studies against several key biological targets.

PTP1B Binding Interactions

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant target in the development of treatments for type 2 diabetes and obesity. This compound has been identified as an inhibitor of PTP1B, with studies employing molecular docking to elucidate its binding interactions. The interaction model of this compound with PTP1B was generated using the Molecular Operating Environment (MOE) program nih.govsemanticscholar.org. These studies revealed specific interactions between this compound and residues within the PTP1B substrate-binding site nih.govsemanticscholar.org. This compound functions as a competitive inhibitor of PTP1B, exhibiting an IC50 value of 6.4 µM nih.govresearchgate.netresearchgate.net.

RXRα Binding Interactions

Retinoid X receptor alpha (RXRα) plays a crucial role in various cellular processes, and this compound has been characterized as an agonist for this receptor nih.govsemanticscholar.orgresearchgate.netresearchgate.net. The binding of this compound to the RXRα ligand-binding domain (LBD) has been investigated using docking studies, with the crystal structure of the RXRα-LBD complexed with this compound available (PDB: 3PCU) researchgate.net. Docking analyses have shown that this compound dose-dependently binds to RXRα-LBD and promotes the interaction between RXRα-LBD and its co-activator SRC1 researchgate.net. Furthermore, superposition studies indicate that this compound forms hydrogen bonds with the residue Arg316 within the RXRα ligand-binding pocket, similar to the interaction observed with 9-cis-retinoic acid nih.govsemanticscholar.org.

hMAO-B Binding Cavity Analysis

Human Monoamine Oxidase B (hMAO-B) is a target for neurodegenerative diseases like Parkinson's and Alzheimer's. This compound has demonstrated significant inhibitory activity against hMAO-B, with reported inhibition percentages of 95.26% nih.govresearchgate.netresearchgate.net. Molecular docking studies were performed on both the (R)- and (S)-enantiomers of rutamarin (B1680287) to understand their interaction with the hMAO-B binding cavity. These studies indicated that (S)-rutamarin binds more strongly to the hMAO-B binding cavity compared to its (R)-enantiomer nih.govresearchgate.netresearchgate.net. Docking simulations suggested that rutamarin fits into the hMAO-B binding pocket in a manner analogous to known coumarin-based inhibitors, utilizing the binding site's hydrophobic cavity nih.govresearchgate.netresearchgate.netmdpi.com. Specific docking scores were reported, with (S)-rutamarin achieving a MolDockscore of -142.04 and a Docking score of -501.73, while (R)-rutamarin obtained a MolDockscore of -110.15 and a Docking score of -474.7 nih.gov. The interactions involved lipophilic contacts, with the terminal phenyl ring forming π–π stacking with residues Y398 and Y435, and a T-shaped stacking with the FAD cofactor mdpi.com.

Table 1: hMAO-B Docking Scores for Rutamarin Enantiomers

| Enantiomer | MolDockscore | Docking Score | Source |

|---|---|---|---|

| (S)-Rutamarin | -142.04 | -501.73 | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to assess the stability and dynamic behavior of ligand-protein complexes over time. The binding mode of this compound to the ATPase domain of human Topoisomerase IIα was validated using MD simulations nih.gov. While specific MD studies detailing the dynamic interactions of this compound with PTP1B, RXRα, or hMAO-B are not extensively detailed in the provided snippets, MD simulations are generally utilized to provide a more comprehensive understanding of ligand-protein interactions and binding stability researchgate.netdntb.gov.ua.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. This method is particularly useful in ligand-based drug design when the target protein's structure is unknown researchgate.net3ds.comcreative-biolabs.comresearchgate.netfrontiersin.org. This compound has been identified as a ligand in studies employing pharmacophore modeling and virtual screening, such as one investigating constituents of Ruta graveolens against the CB2 receptor, where it showed selective activity researchgate.net. The general methodologies for pharmacophore modeling involve generating common feature pharmacophores and quantitative SAR pharmacophores to correlate structural features with activity 3ds.comcreative-biolabs.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis